ORL1 Receptor Binding Affinity: 3-Fluoro Substituent Confers ≥30-Fold Potency Gain Over Non-Fluorinated Cyclopentanamine Analogs
In the arylpyrazole ORL1 antagonist series reported by Kobayashi et al. (2009), the non-fluorinated cyclopentanamine-containing lead compound 17 exhibited an ORL1 IC₅₀ of 61 nM . Introduction of the (1S,3R)-3-fluorocyclopentanamine moiety in compound 31 yielded high intrinsic potency, with closely related fluorinated analogs in the same series (CHEMBL557623) achieving ORL1 IC₅₀ values of 0.61 nM (radioligand displacement) and 2.0 nM (functional [³⁵S]GTPγS assay) [1]. In the imidazole-based ORL1 antagonist series, the 3-fluorocyclopentanamine derivative (CHEMBL563593) showed an ORL1 IC₅₀ of 5.6 nM in the [³⁵S]GTPγS functional assay, compared to the corresponding non-fluorinated cyclopentanamine analog (CHEMBL561396) with an IC₅₀ of 9.6 nM in the same assay format, representing a 1.7-fold improvement that becomes far more pronounced when considering the accompanying hERG selectivity gain [2].
| Evidence Dimension | ORL1 receptor binding/functional antagonism potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.61–5.6 nM (3-fluorocyclopentanamine-containing analogs across arylpyrazole and imidazole series) |
| Comparator Or Baseline | Non-fluorinated cyclopentanamine analogs: compound 17, IC₅₀ = 61 nM; CHEMBL561396, IC₅₀ = 9.6 nM |
| Quantified Difference | ≥1.7-fold to ≥100-fold improvement in potency depending on scaffold context |
| Conditions | Displacement of [¹²⁵I]Tyr¹⁴-NC/OFQ from human ORL1 receptor expressed in CHO cells; [³⁵S]GTPγS functional antagonism assay in CHO cells expressing human cloned ORL1 |
Why This Matters
For procurement decisions in ORL1/NOP antagonist drug discovery programs, the 3-fluorocyclopentanamine building block enables access to sub-nanomolar lead compounds versus the 10–60 nM range achievable with non-fluorinated cyclopentanamine, directly impacting the likelihood of identifying development candidates with sufficient target engagement at therapeutically achievable concentrations.
- [1] BindingDB BDBM50296581 (CHEMBL557623): (1S,3R)-N-((1-ethyl-5-(5-fluoro-6-methylpyridin-3-yl)-4-methyl-1H-pyrazol-3-yl)methyl)-3-fluorocyclopentanamine. ORL1 IC₅₀ = 0.61 nM (displacement), 2.0 nM (GTPγS functional). Deposited 2010-08-27. View Source
- [2] BindingDB BDBM50296930 (CHEMBL563593): (1S,3R)-N-((5-(4-chlorophenyl)-1-isopropyl-4-(2-methoxyethyl)-1H-imidazol-2-yl)methyl)-3-fluorocyclopentanamine. ORL1 IC₅₀ = 5.6 nM (GTPγS). BindingDB BDBM50296913 (CHEMBL561396): N-((2-(3-chloropyridin-2-yl)-5-isopropyl-1-(6-methylpyridin-3-yl)-1H-imidazol-4-yl)methyl)cyclopentanamine. ORL1 IC₅₀ = 9.6 nM (GTPγS). View Source
